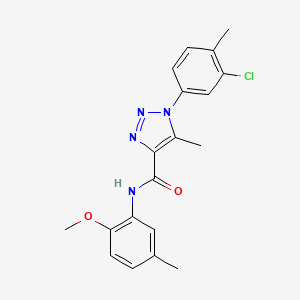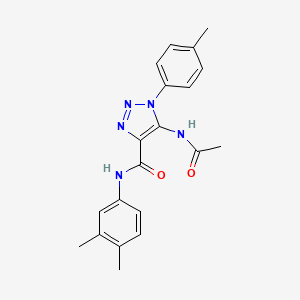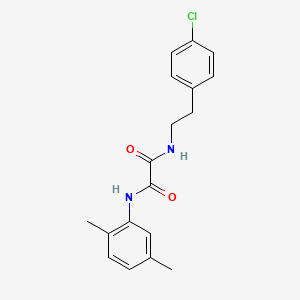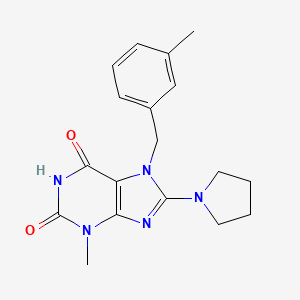![molecular formula C21H22N2O5S B2490239 (5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile CAS No. 877785-25-6](/img/structure/B2490239.png)
(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex pyridine derivatives involves multicomponent condensation reactions, showcasing the efficiency of one-pot synthesis methods. For instance, compounds have been synthesized through reactions involving β-ketonitriles, pyridinium ylides, and aldehydes, demonstrating the capability to form multiple bonds in a single reaction step (Demidov et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using X-ray crystallography. This technique provides detailed insight into the arrangement of atoms within the molecule and its stereochemistry, essential for understanding its reactivity and properties. An example includes the determination of crystal structures for pyridine derivatives, shedding light on their configuration and bonding patterns (Moustafa & Girgis, 2007).
Scientific Research Applications
Photovoltaic Applications
Small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, similar in structural complexity to the compound , have been designed for solution-processable bulk-heterojunction solar cells. These molecules exhibit significant electron-donating and accepting properties, enhancing intramolecular charge transfer and reducing band gaps, thereby improving power conversion efficiencies in photovoltaic devices. The degree of conjugation in the π-bridge is crucial for photovoltaic performance enhancement (Gupta et al., 2015).
Electronic and Optical Properties
Pyridine derivatives have been synthesized and characterized to explore their thermal, structural, optical, and diode characteristics. These compounds, through different techniques, reveal monoclinic polycrystalline nature and indirect allowed optical energy gaps, showing potential in fabricating heterojunctions and photosensors (Zedan et al., 2020).
Synthesis and Reactivity
Research on the synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones through one-pot three-component condensation highlights the compound's reactivity and potential for creating amino enone tautomers. This process involves the condensation of aromatic amines and trimethyl orthoformate in DMF, indicating versatile reactivity and applicability in chemical synthesis (Oshega et al., 2015).
Molecular Docking and Antimicrobial Activities
The exploration of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities underscores the broader utility of such compounds in medicinal chemistry. Molecular docking screenings against GlcN-6-P synthase, a target protein, revealed moderate to good binding energies, suggesting potential for therapeutic applications (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of STK581538 is the SCN1A gene , which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons.
Mode of Action
STK581538 is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . It leverages the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 protein levels . The synthesized TANGO ASOs bind to specific stretches of pre-mRNA, reducing synthesis of non-productive mRNA via NMD exon exclusion, and increasing productive mRNA synthesis .
Biochemical Pathways
The biochemical pathway affected by STK581538 involves the SCN1A gene and the Nav1.1 protein . By upregulating the Nav1.1 protein, STK581538 may restore functioning neurons and thereby prevent seizures and reduce non-seizure related comorbidities in Dravet syndrome (DS) .
Result of Action
The result of STK581538’s action is an increase in the levels of productive mRNA from functional gene copies, which in turn increases protein production, thereby restoring target protein to near normal levels . This has the potential to be the first disease-modifying therapy to address the genetic cause of DS by upregulating NaV1.1 protein levels .
properties
IUPAC Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-9-28-17-6-4-15(5-7-17)11-18-14(2)19(12-22)21(25)23(20(18)24)16-8-10-29(26,27)13-16/h4-7,11,16H,3,8-10,13H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCZFNWWJNYSA-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)



![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)
![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)




![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)